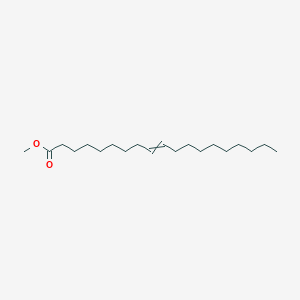

Methyl nonadec-9-enoate

Description

Properties

CAS No. |

62405-50-9 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl nonadec-9-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h11-12H,3-10,13-19H2,1-2H3 |

InChI Key |

LVZMZWLPKRAINW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Nonadec 9 Enoate and Its Structural Analogues

Chemical Synthesis Approaches for Esterification and Olefin Metathesis

The synthesis of methyl nonadec-9-enoate can be achieved through several established chemical pathways, primarily involving the formation of the ester group and the construction or modification of the unsaturated carbon backbone.

Direct Esterification Techniques

Direct esterification involves the reaction of the parent carboxylic acid, nonadec-9-enoic acid, with methanol (B129727). This reaction is typically reversible and requires a catalyst to achieve practical conversion rates. mdpi.comquora.com The process is driven to completion by removing the water produced during the reaction.

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. mdpi.comresearchgate.net This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final methyl ester product. quora.comresearchgate.net

A variety of catalysts can be employed for this transformation, each with specific advantages regarding reaction conditions and efficiency.

| Catalyst Type | Example(s) | Typical Conditions | Key Characteristics |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Reflux in excess methanol | High conversion but can be corrosive and require neutralization. springboardbiodiesel.com |

| Heterogeneous Acid | Sulfonated Resins (e.g., Amberlyst-15) | 60-120°C, Methanol | Allows for easy catalyst separation and recycling. mdpi.com |

| Enzymatic | Lipases (e.g., Candida antarctica lipase (B570770) B) | Mild temperatures (30-60°C), Organic solvent | High selectivity, avoids harsh conditions, but can be more expensive. researchgate.netscielo.br |

This table presents common catalysts used for direct esterification of fatty acids, applicable for the synthesis of this compound.

Transesterification Processes

Transesterification is a widely used industrial process, especially for the production of biodiesel, and represents a key route to FAMEs. mdpi.commdpi.comiscientific.org This method involves reacting a triglyceride (an ester of glycerol (B35011) and three fatty acids) with an alcohol, such as methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol. srsintl.commasterorganicchemistry.com If a lipid source containing nonadec-9-enoic acid moieties were used, this compound would be among the products.

The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, releasing a molecule of FAME at each step. mdpi.com

Base-Catalyzed Transesterification: This is the most common industrial method due to its high speed and efficiency. srsintl.com The mechanism involves the deprotonation of methanol by a strong base (e.g., sodium methoxide) to form a methoxide (B1231860) ion. This potent nucleophile then attacks the carbonyl carbon of the triglyceride ester, leading to the formation of a tetrahedral intermediate which collapses to release the FAME and a diglyceride anion. researchgate.netsrsintl.com

Acid-Catalyzed Transesterification: While slower than the base-catalyzed route, acid catalysis is tolerant of free fatty acids (FFAs) in the feedstock. biodieseleducation.orgnih.gov The mechanism is similar to direct esterification, involving protonation of the carbonyl group to activate it for nucleophilic attack by methanol. researchgate.netmasterorganicchemistry.com

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sodium Hydroxide (B78521) (NaOH) | 60-65°C, Methanol | Low cost, high reactivity. srsintl.com | Sensitive to water and free fatty acids (soap formation). srsintl.com |

| Potassium Hydroxide (KOH) | 60-65°C, Methanol | High catalytic activity. mdpi.com | Sensitive to water and FFAs. |

| Sodium Methoxide (NaOCH₃) | 60-65°C, Methanol | Very effective, less water produced than with hydroxides. | More expensive, highly sensitive to water. masterorganicchemistry.com |

| Sulfuric Acid (H₂SO₄) | >100°C, high pressure or long reaction times | Tolerant of FFAs and water. mdpi.combiodieseleducation.org | Slower reaction rates, corrosive. biodieseleducation.org |

This table summarizes common catalysts for the transesterification of triglycerides to produce fatty acid methyl esters.

Strategies for Double Bond Formation and Stereocontrol

Olefin metathesis is a powerful synthetic tool that allows for the rearrangement of carbon-carbon double bonds. libretexts.orgorganic-chemistry.org Cross-metathesis, in particular, can be strategically employed to construct the specific carbon chain and double bond position of this compound from smaller, more readily available olefinic precursors.

A hypothetical, yet viable, route would involve the cross-metathesis of two different olefins, for example, 1-decene and methyl 10-undecenoate , using a ruthenium-based catalyst like a Grubbs' catalyst. libretexts.orgnih.gov This reaction would ideally join the two molecules at their double bonds, releasing ethene as a byproduct and forming the desired C19 chain with the double bond at the C9 position.

A significant challenge in olefin metathesis is controlling the stereochemistry of the newly formed double bond, which can result in a mixture of (E)- and (Z)-isomers. nih.govmit.edu The development of stereoselective catalysts is a key area of research. Modern molybdenum, tungsten, and ruthenium catalysts have been designed to provide high selectivity for either the (Z)- or (E)-isomer, allowing for precise control over the product's geometry. nih.govnih.govacs.org The choice of catalyst, solvent, and reaction temperature are all critical factors in directing the stereochemical outcome. mit.edunih.gov

Derivatization and Functionalization Strategies for this compound

The chemical reactivity of this compound is dominated by its two primary functional groups: the carbon-carbon double bond and the methyl ester. These sites provide avenues for a wide range of derivatization and functionalization reactions.

Formation of Halo-Derivatives

The carbon-carbon double bond in this compound can readily undergo electrophilic addition with halogens. The reaction with bromine (Br₂), for instance, would proceed through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in the anti-addition of two bromine atoms across the double bond, yielding methyl 9,10-dibromononadecanoate. A similar reaction occurs with chlorine (Cl₂).

This halogenation transforms the unsaturated ester into a saturated dihalo-alkane, a versatile intermediate for further nucleophilic substitution reactions.

| Reagent | Product | Reaction Type |

| Bromine (Br₂) | Methyl 9,10-dibromononadecanoate | Electrophilic Addition |

| Chlorine (Cl₂) | Methyl 9,10-dichlorononadecanoate | Electrophilic Addition |

| N-Bromosuccinimide (NBS) | Methyl bromo-nonadecenoate | Allylic Bromination (radical) |

| Hydrogen Bromide (HBr) | Methyl 9(10)-bromononadecanoate | Hydrohalogenation |

This table lists potential halogenating agents and the expected derivative from reaction with this compound.

Synthesis of Novel Conjugates and Adducts

The double bond and ester functionalities serve as handles for synthesizing a variety of novel molecular structures.

Epoxidation: The double bond can be converted into an oxirane (epoxide) ring using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) or through catalytic systems, such as those using hydrogen peroxide and a titanium-silica catalyst. mdpi.comrsc.org The epoxidation of the analogous methyl oleate (B1233923) is a well-documented process that yields epoxidized methyl stearate. researchgate.netmdpi.comgoogle.com This resulting epoxide, methyl 9,10-epoxynonadecanoate, is a valuable intermediate. The strained three-membered ring can be opened by various nucleophiles (e.g., water, alcohols, amines) to produce a diverse array of 9,10-difunctionalized adducts. mdpi.commdpi.com

Ozonolysis: Treatment with ozone (O₃) followed by a reductive or oxidative work-up cleaves the double bond. Reductive work-up (e.g., with zinc or dimethyl sulfide) would yield two different aldehyde molecules: nonanal (B32974) and methyl 9-oxononanoate. An oxidative work-up would yield the corresponding carboxylic acids: nonanoic acid and 9-oxononanoic acid. This cleavage reaction is a powerful method for breaking down the long fatty acid chain into smaller, functionalized fragments.

Other Adducts: The ester group itself can be modified. For example, transesterification with a functionalized alcohol, such as a sugar or a polyol, catalyzed by a lipase, can produce novel sugar-ester conjugates or other complex esters. nih.govresearchgate.net These reactions create amphiphilic molecules with potential applications as surfactants or in other specialty chemical formulations.

Chemoenzymatic and Biocatalytic Routes to Unsaturated Fatty Acid Methyl Esters

The synthesis of unsaturated fatty acid methyl esters (FAMEs), including this compound and its structural analogues, has increasingly benefited from chemoenzymatic and biocatalytic approaches. These methods offer significant advantages over traditional chemical synthesis, such as higher specificity, milder reaction conditions, and reduced environmental impact. Lipases, in particular, have emerged as versatile and efficient biocatalysts for the esterification of fatty acids and the transesterification of triglycerides to produce FAMEs.

The enzymatic synthesis of FAMEs primarily involves two main strategies: direct esterification of a fatty acid with methanol and transesterification of a triglyceride or another ester with methanol. Lipases, such as those from Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia, are widely employed for these transformations. nih.gov Among these, the immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is one of the most extensively studied and utilized biocatalysts due to its broad substrate specificity, high activity, and stability in organic solvents. nih.govrsc.org

While specific literature on the chemoenzymatic synthesis of this compound is limited, the principles and methodologies applied to other long-chain unsaturated fatty acids are directly applicable. Nonadec-9-enoic acid, being an odd-chain unsaturated fatty acid, can serve as a substrate for lipase-catalyzed esterification with methanol. Similarly, triglycerides containing nonadec-9-enoyl moieties can undergo lipase-catalyzed transesterification.

The general reaction for the lipase-catalyzed esterification of nonadec-9-enoic acid is as follows:

Nonadec-9-enoic Acid + Methanol ⇌ (Lipase) ⇌ this compound + Water

For the transesterification from a triglyceride, the reaction would be:

Triglyceride (containing nonadec-9-enoyl groups) + 3 Methanol ⇌ (Lipase) ⇌ 3 this compound + Glycerol

Several factors influence the efficiency of these biocatalytic reactions, including the choice of lipase, reaction temperature, substrate molar ratio, water content, and the use of organic solvents. Research on analogous long-chain unsaturated fatty acids provides valuable insights into optimizing these parameters for the synthesis of this compound.

For instance, studies on the esterification of oleic acid (a C18:1 fatty acid) with various alcohols using Novozym 435 have demonstrated high conversion rates. rsc.org The reaction conditions for such transformations are typically mild, with temperatures ranging from 30°C to 60°C. The molar ratio of alcohol to fatty acid is a critical parameter, with an excess of alcohol often used to shift the equilibrium towards product formation. However, a very high excess of short-chain alcohols like methanol can sometimes lead to enzyme inhibition.

The data in the following tables, derived from studies on structural analogues, illustrates the typical conditions and outcomes of lipase-catalyzed synthesis of long-chain unsaturated fatty acid methyl esters.

Table 1: Lipase-Catalyzed Esterification of Long-Chain Unsaturated Fatty Acids

| Fatty Acid Substrate | Lipase Source | Alcohol | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion (%) | Reference |

| Oleic Acid | Candida antarctica B (Novozym 435) | n-Butanol | 55 | 1:1 | 8 | >95 | researchgate.net |

| Oleic Acid | Candida rugosa | l-Menthol | 30 | 1:3 | 24 | 96 | researchgate.net |

| Linoleic Acid | Candida rugosa | l-Menthol | 30 | 1:3 | 24 | 88 | researchgate.net |

| α-Linolenic Acid | Candida rugosa | l-Menthol | 30 | 1:3 | 24 | 95 | researchgate.net |

| Acetylenic Fatty Acids | Candida antarctica (Novozym 435) | n-Butanol | Not Specified | Not Specified | 48 | 42 (for 2-Nonynoic acid) | nih.gov |

Table 2: Lipase-Catalyzed Transesterification for FAME Production

| Oil Source | Lipase Source | Alcohol | Temperature (°C) | Molar Ratio (Oil:Alcohol) | Reaction Time (h) | FAME Yield (%) | Reference |

| Lard | Candida sp. 99-125 | Methanol | 40 | Stepwise addition | 180 | 87.4 | mdpi.com |

| Borage Oil | Thermomyces lanuginosus (TLL) on Sepabeads-C18 | Ethanol | 60 | Not Specified | Not Specified | High | mdpi.com |

The choice of the reaction medium can also play a crucial role. While many reactions are performed in organic solvents like hexane (B92381) to improve substrate solubility and reduce water activity, solvent-free systems are increasingly being explored to enhance the green credentials of the process. researchgate.net In such systems, one of the substrates (usually the alcohol) can act as the solvent.

Water activity is a critical parameter to control in lipase-catalyzed esterification. While a small amount of water is essential for maintaining the enzyme's catalytic conformation, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. Molecular sieves or a vacuum can be employed to remove the water produced during the reaction and drive the equilibrium towards ester synthesis.

Sophisticated Analytical Techniques for the Characterization and Quantification of Methyl Nonadec 9 Enoate

Chromatographic Separations for Complex Mixtures

Chromatography is an indispensable technique for isolating individual components from a mixture. For a compound like Methyl nonadec-9-enoate, both gas and liquid chromatography serve as powerful tools for separation prior to detection and quantification.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Since fatty acids are often not sufficiently volatile for direct GC analysis, they are typically converted into their more volatile methyl ester derivatives through transesterification. evitachem.comitb.ac.id This process makes compounds like this compound ideally suited for GC-based analysis.

In a typical GC analysis of FAMEs, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Separation is achieved based on the differential partitioning of analytes between the two phases. The retention time—the time it takes for a compound to travel through the column—is a key parameter for identification. For FAMEs, separation is influenced by both the carbon chain length and the degree of unsaturation.

Key GC Parameters for FAME Analysis:

Column: A polar capillary column, such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a biscyanopropyl polysiloxane stationary phase, is typically used. These columns effectively separate FAMEs, including geometric (cis/trans) isomers.

Detector: The Flame Ionization Detector (FID) is widely used for the quantification of FAMEs due to its high sensitivity to hydrocarbons and a wide linear range.

Derivatization: For analyzing fatty acids from natural oils, a trans-methylation step using reagents like trimethylsulphonium hydroxide (B78521) in a solvent like methyl tert-butyl ether is performed to create the FAMEs before injection into the GC system. itb.ac.id

Table 1: Illustrative Gas Chromatography (GC) Parameters for FAME Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column Type | Polar Capillary (e.g., WAX-type) | Separates compounds based on polarity, chain length, and unsaturation. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Ramped (e.g., 150°C to 240°C) | Optimizes separation of FAMEs with different volatilities. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and quantitative detection of organic analytes. |

While GC is a dominant technique, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for analyzing less volatile derivatives or for separations that are challenging by GC. LC separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase.

For FAMEs like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile (B52724) and water). Separation occurs based on hydrophobicity; longer alkyl chains and fewer double bonds result in stronger retention on the nonpolar column.

A simpler form of liquid chromatography, Thin-Layer Chromatography (TLC), can also be employed for rapid, qualitative analysis, often to monitor the progress of a chemical reaction, such as the esterification of fatty acids. google.com

Mass Spectrometry (MS) Applications for Structural Elucidation and Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method, it provides an unparalleled level of specificity for both the identification and structural elucidation of target compounds.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive method for the identification of this compound in complex mixtures. evitachem.comitb.ac.id As the GC column separates the components, they elute directly into the ion source of the mass spectrometer.

In the ion source, molecules are typically ionized by Electron Ionization (EI), which bombards the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺) but also causes predictable fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For this compound (C₂₀H₃₈O₂), the key features of its EI mass spectrum would include:

Molecular Ion (M⁺): A peak at m/z 310, corresponding to the mass of the intact molecule.

McLafferty Rearrangement Ion: A characteristic and often prominent peak at m/z 74, resulting from a rearrangement specific to fatty acid methyl esters.

Alkyl Fragments: A series of peaks corresponding to the loss of alkyl radicals from the carbon chain.

Table 2: Expected Key Ions in the EI Mass Spectrum of this compound

| Ion Description | Expected m/z | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | 310 | Confirms the molecular weight of the compound. |

| McLafferty Ion [C₃H₆O₂]⁺ | 74 | Characteristic fragment for a methyl ester, confirming the functional group. |

| [M-31]⁺ | 279 | Loss of the methoxy (B1213986) group (•OCH₃). |

For comprehensive profiling of lipids in a biological sample (untargeted metabolomics), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. It offers high sensitivity and the ability to analyze a wide range of compounds in a single run.

The process involves:

LC Separation: The complex lipid extract is first separated by HPLC, as described previously.

MS1 Analysis: As compounds elute from the column, they are ionized (often using electrospray ionization, ESI) and analyzed by the first mass spectrometer (MS1), which scans for all parent ions present. The protonated molecule of this compound, [M+H]⁺, would be detected at m/z 311.29.

MS2 Fragmentation: Specific parent ions of interest are selected and fragmented. The resulting product ions are analyzed by a second mass spectrometer (MS2). This MS/MS spectrum provides detailed structural information that can confirm the identity of the lipid class and its specific fatty acyl chains.

This untargeted approach allows for the discovery of hundreds to thousands of metabolites in a sample, enabling detailed comparisons between different biological states.

High-Resolution Mass Spectrometry (HRMS), available on advanced instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision is crucial for unambiguously determining the elemental formula of a compound.

While a standard mass spectrometer might identify an ion at m/z 310, HRMS can measure it with much greater precision (e.g., 310.2868). This allows differentiation between compounds that have the same nominal mass but different elemental compositions. For this compound (C₂₀H₃₈O₂), the ability of HRMS to confirm its elemental formula provides the highest level of confidence in its identification.

Table 3: Accurate Mass Comparison for Elemental Formula Confirmation

| Compound | Elemental Formula | Nominal Mass | Theoretical Exact Mass |

|---|---|---|---|

| This compound | C₂₀H₃₈O₂ | 310 | 310.28683 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including fatty acid methyl esters (FAMEs) like this compound. It provides precise information about the carbon-hydrogen framework, the nature of chemical bonds, and the stereochemistry of the molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive structural assignment of this compound can be achieved.

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons present in the molecule. The methyl ester protons (–OCH₃) typically appear as a sharp singlet at approximately 3.67 ppm. The olefinic protons (–CH=CH–) at the C9 and C10 positions produce a multiplet in the region of 5.34 ppm. The protons on the carbon atom adjacent to the carbonyl group (α-CH₂) are observed as a triplet around 2.30 ppm. The allylic protons (protons on the carbons adjacent to the double bond, C8 and C11) are expected to resonate at approximately 2.01 ppm. The signals for the methylene (B1212753) (–CH₂–) protons of the long alkyl chain overlap to form a complex multiplet, typically between 1.25 and 1.60 ppm. Finally, the terminal methyl group (–CH₃) of the alkyl chain appears as a triplet at about 0.88 ppm.

The ¹³C-NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, with a chemical shift around 174.4 ppm. The methyl carbon of the ester group (–OCH₃) resonates at approximately 51.4 ppm. The olefinic carbons (C9 and C10) are found in the downfield region, typically around 130 ppm. The carbons of the long methylene chain appear in the range of 25-35 ppm, while the terminal methyl carbon is observed at about 14.1 ppm.

For a more in-depth structural analysis, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, providing unambiguous assignments. mdpi.com For instance, a multiplicity-edited HSQC spectrum can distinguish between CH, CH₂, and CH₃ groups, further confirming the structural integrity of the molecule. mdpi.com In such a spectrum, CH and CH₃ groups might appear as positive signals (e.g., in red), while CH₂ groups would be represented by negative signals (e.g., in blue), allowing for clear differentiation of the various methylene groups from the methyl and methine groups in this compound. mdpi.com

¹H-NMR Spectral Data for this compound (Predicted)

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Terminal -CH₃ | ~ 0.88 | Triplet |

| -(CH₂)n- | ~ 1.25 - 1.60 | Multiplet |

| Allylic -CH₂- | ~ 2.01 | Multiplet |

| α-CH₂- | ~ 2.30 | Triplet |

| -OCH₃ | ~ 3.67 | Singlet |

| -CH=CH- | ~ 5.34 | Multiplet |

¹³C-NMR Spectral Data for this compound (Predicted)

| Carbon Type | Chemical Shift (ppm) |

| Terminal -CH₃ | ~ 14.1 |

| -(CH₂)n- | ~ 25 - 35 |

| -OCH₃ | ~ 51.4 |

| Olefinic Carbons (-CH=CH-) | ~ 130.0 |

| Carbonyl Carbon (C=O) | ~ 174.4 |

Hyphenated Techniques and Integrated Analytical Platforms

For the comprehensive analysis of complex mixtures containing FAMEs such as this compound, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced resolution and identification capabilities. researchgate.net Integrated analytical platforms that combine multiple techniques offer a powerful approach for both qualitative and quantitative analysis. nih.govjeolusa.comjeol.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique for the analysis of volatile compounds like FAMEs. thepharmajournal.com In this technique, a gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. scioninstruments.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. thepharmajournal.com This mass spectrum serves as a molecular fingerprint, allowing for the confident identification of compounds by comparing the obtained spectra with those in spectral libraries like the National Institute of Standards and Technology (NIST) library. thepharmajournal.com GC-MS is particularly useful for identifying and quantifying this compound in complex biological or industrial samples. nih.govnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, often used for the analysis of less volatile or thermally labile compounds. researchgate.netnih.gov While FAMEs are generally amenable to GC-MS, LC-MS can be a valuable alternative, especially in the context of lipidomics where a wide range of lipid classes are analyzed simultaneously. nih.gov

More advanced platforms integrate multiple dimensions of separation and detection. For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly increased peak capacity and resolving power compared to conventional GC-MS. nih.gov This is particularly advantageous for separating isomeric FAMEs, such as cis/trans isomers or positional isomers, which may co-elute in a single-dimension separation. nih.gov

Integrated software platforms, such as msFineAnalysis, further enhance analytical capabilities by combining data from different ionization techniques (e.g., hard ionization like Electron Ionization and soft ionization like Field Ionization or Photoionization) to ensure accurate molecular ion determination and compound identification. jeolusa.comjeol.com These integrated approaches are crucial for the reliable characterization of FAMEs in intricate matrices like food products and biofuels. jeolusa.comjeol.com The use of such integrated platforms supports the targeted characterization of fatty acid composition in various samples. cgiar.org

Environmental Dynamics and Fate of Methyl Nonadec 9 Enoate

Biodegradation Pathways in Environmental Compartments

The principal mechanism for the degradation of fatty acid methyl esters (FAMEs) in the environment is biological. epa.gov These compounds are generally considered to be readily biodegradable under a variety of environmental conditions. concawe.eu

Aerobic Biodegradation in Water and Sediment

In aerobic environments, such as surface waters and the upper layers of sediment, FAMEs are expected to undergo biodegradation mediated by a wide range of microorganisms. frontiersin.org The degradation process for unsaturated FAMEs like Methyl nonadec-9-enoate would likely involve the β-oxidation pathway, a common metabolic process for breaking down fatty acids. ontosight.airesearchgate.net This process sequentially shortens the acyl chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.ai The presence of a double bond in this compound requires additional enzymatic steps for its complete degradation compared to saturated FAMEs.

It has been noted that for FAMEs, there can be an initial lag phase before degradation commences, possibly due to an induction period for the necessary microbial enzymes. epa.gov The rate of aerobic biodegradation can be influenced by factors such as temperature, nutrient availability, and the specific microbial communities present.

Anaerobic Biodegradation Processes in Soil

In anaerobic environments like deeper soil layers and anoxic sediments, the biodegradation of FAMEs also occurs, though the specific pathways and microbial consortia involved differ from aerobic degradation. For unsaturated long-chain fatty acids, two primary initial pathways have been proposed: saturation of the double bond followed by β-oxidation, or direct β-oxidation of the unsaturated chain. nih.gov The subsequent degradation of the fatty acid chain proceeds via β-oxidation, carried out by proton-reducing acetogenic bacteria in syntrophic association with hydrogen-consuming methanogens. nih.gov

Enzymatic Mechanisms of Environmental Degradation

The initial step in the environmental degradation of this compound is likely the hydrolysis of the ester bond by esterase enzymes, releasing methanol (B129727) and nonadec-9-enoic acid. This is a critical step as the resulting fatty acid can then be transported into microbial cells for further metabolism. researchgate.net

For the degradation of the unsaturated fatty acid component, specific enzymes are required to handle the double bond. Isomerases and reductases are typically involved in repositioning and saturating the double bond to allow the β-oxidation cycle to proceed. ontosight.ai The β-oxidation spiral itself involves a series of four key enzymes: acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase. ontosight.ai

Bioaccumulation Potential in Aquatic and Terrestrial Food Webs

Due to their chemical nature, being insoluble in water and soluble in organic solvents like octanol, FAMEs have the potential to bioaccumulate in the fatty tissues of organisms. epa.gov However, the U.S. Environmental Protection Agency has suggested that the bioconcentration of FAMEs in fish is not anticipated to pose a significant environmental risk. epa.gov This is likely because these compounds can be metabolized by organisms once absorbed. nih.gov

The actual bioaccumulation potential of this compound would depend on the balance between its rate of uptake and its rate of metabolic transformation and elimination by the organism.

Hypothetical Bioaccumulation Data for a Long-Chain FAME

The following table presents a hypothetical example of bioconcentration factor (BCF) data for a long-chain FAME in different aquatic organisms. Note: This data is for illustrative purposes only and does not represent actual experimental values for this compound.

| Organism | Trophic Level | Hypothetical BCF (L/kg) |

| Algae | Producer | 50 |

| Daphnia | Primary Consumer | 250 |

| Small Fish | Secondary Consumer | 1200 |

| Large Predatory Fish | Tertiary Consumer | 3500 |

Environmental Transport and Distribution Mechanisms

The environmental transport and distribution of this compound will be largely governed by its physical and chemical properties, particularly its low water solubility.

Adsorption to and Desorption from Environmental Matrices

Given their insolubility in water, FAMEs are expected to partition from the water column and adsorb to organic matter in soil and sediment. epa.gov This partitioning behavior will limit their mobility in aquatic and terrestrial systems. The strength of adsorption will likely depend on the organic carbon content of the soil or sediment.

In clay soils, the interaction with the matrix is complex. It has been suggested that in drier clays, the oil may become tightly bound to fine particles, rendering it less available for microbial degradation. Conversely, in moist clays, a film of bound water might prevent the oil from adsorbing directly to the clay particles. epa.gov The stability of unsaturated FAMEs can also be influenced by the surface to which they are adsorbed, with silica (B1680970) gel providing more stability against autoxidation compared to a glass surface. researchgate.net

Illustrative Soil Adsorption Coefficients for FAMEs

This table provides an example of soil organic carbon-water (B12546825) partitioning coefficients (Koc) for different soil types, which indicates the tendency of a chemical to be adsorbed by soil particles. Note: This data is hypothetical and for illustrative purposes.

| Soil Type | Organic Carbon Content (%) | Hypothetical Koc (L/kg) |

| Sandy Loam | 1.5 | 5,000 |

| Silt Loam | 2.5 | 15,000 |

| Clay | 4.0 | 30,000 |

Volatilization and Atmospheric Dispersion

The environmental fate of this compound, a long-chain unsaturated fatty acid methyl ester (FAME), is significantly influenced by its potential for volatilization and subsequent atmospheric dispersion. While specific experimental data for this compound is limited, its behavior can be inferred from the known properties of similar long-chain FAMEs.

Volatilization from soil and water surfaces is a key process governing the entry of these compounds into the atmosphere. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. For long-chain FAMEs, these properties are generally low, indicating a reduced tendency to readily enter the gas phase compared to more volatile organic compounds. However, volatilization can still be an important fate process. For instance, the estimated Henry's Law constant for a structurally similar compound, methyl oleate (B1233923), suggests that volatilization from water surfaces is an expected and important fate process. The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and the properties of the soil or water body.

Once in the atmosphere, the dispersion of this compound would be governed by meteorological conditions. As a semi-volatile organic compound, it can exist in both the vapor phase and adsorbed to particulate matter. Vapor-phase this compound is susceptible to degradation by atmospheric oxidants. The partitioning between the vapor and particulate phases is a critical factor in its atmospheric lifetime and transport distance. Compounds adsorbed to particles can be removed from the atmosphere through wet and dry deposition, returning to terrestrial and aquatic ecosystems.

The following table provides estimated physicochemical properties relevant to the volatilization and atmospheric dispersion of long-chain FAMEs, which can be considered analogous for this compound in the absence of specific data.

| Property | Estimated Value for Analogous FAMEs | Significance for Volatilization and Dispersion |

| Vapor Pressure | Low | Reduces the rate of volatilization from surfaces. |

| Henry's Law Constant | Moderate to High | Indicates a tendency to partition from water to air, making volatilization from aquatic systems a potentially significant process. |

| Atmospheric Half-life (Vapor Phase) | Hours | Suggests that vapor-phase compounds will be degraded relatively quickly by reaction with hydroxyl radicals and ozone. |

Distribution Modeling in Hydrological and Soil Systems

Predicting the distribution of this compound in hydrological and soil systems is essential for understanding its environmental exposure and potential impacts. Species distribution modeling (SDM) and other environmental fate models are valuable tools for this purpose, although their application to specific FAMEs like this compound is often based on data from surrogate compounds due to a lack of specific experimental results. frontiersin.orgumich.eduyoutube.commdpi.com

In hydrological systems , the low aqueous solubility of long-chain FAMEs is a primary factor controlling their distribution. lyellcollection.orgconcawe.eu this compound is expected to have low water solubility and would likely adsorb to suspended solids and sediment in the water column. This partitioning behavior significantly affects its transport and bioavailability. Modeling efforts would need to consider factors such as water flow, sediment load, and organic carbon content of the sediment. Volatilization from the water surface is also a key removal process that would be incorporated into such models.

In soil systems , the mobility of this compound is expected to be low. lyellcollection.org FAMEs generally exhibit strong adsorption to soil organic matter, which limits their leaching potential into groundwater. pesticidestewardship.org The extent of adsorption is influenced by soil properties such as organic carbon content, clay content, and pH. mdpi.comnih.gov Distribution models for soil would simulate the movement of the compound through different soil horizons, considering processes like adsorption, degradation, and potential uptake by plants. The degradation of FAMEs in soil is primarily a biological process, and its rate is a critical parameter in fate modeling. lyellcollection.orgnih.gov

The following table outlines key parameters used in the environmental distribution modeling of FAMEs, which can be applied to this compound.

| Parameter | Description | Influence on Distribution |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of the tendency of a chemical to adsorb to soil organic carbon. | A high Koc value, as expected for this compound, indicates strong binding to soil and low mobility. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Low solubility limits the concentration in the dissolved phase, promoting partitioning to sediment and suspended particles. lyellcollection.org |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | A key factor determining the persistence of the compound in both soil and water. lyellcollection.org |

Phototransformation and Chemical Degradation in Natural Systems

The persistence of this compound in the environment is largely determined by its susceptibility to phototransformation and chemical degradation processes. These abiotic degradation pathways can significantly reduce the concentration of the compound in various environmental compartments.

Phototransformation , or degradation by light, can occur in both the atmosphere and in sunlit surface waters. In the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals (•OH) and ozone (O₃). nih.gov The presence of a double bond in the nonadec-9-enoate structure makes it particularly susceptible to reaction with ozone. The estimated atmospheric half-life for the reaction of a similar compound, methyl oleate, with hydroxyl radicals is approximately 7.5 hours, and with ozone, it is about 2.1 hours, suggesting rapid degradation in the atmosphere. nih.gov In aquatic systems, direct photolysis is possible if the molecule absorbs light in the solar spectrum. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, can also contribute to its degradation in water. nih.gov

Chemical degradation in natural systems primarily involves hydrolysis and oxidation. Hydrolysis is the process where the ester linkage of this compound is cleaved by water, yielding nonadec-9-enoic acid and methanol. This process can be influenced by pH, with rates generally being faster under acidic or alkaline conditions. However, for long-chain FAMEs, hydrolysis in the environment is often a slow process compared to biodegradation. lyellcollection.org

Oxidation, particularly autoxidation, is another important chemical degradation pathway, especially for unsaturated FAMEs like this compound. mdpi.com The double bond is a reactive site for oxidation, which can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and shorter-chain carboxylic acids. nih.govresearchgate.net This process can occur in soils, water, and during atmospheric transport. The rate of oxidation can be influenced by factors such as temperature, the presence of metal ions, and exposure to light. cyprusshippingnews.com

The following table summarizes the key degradation pathways for this compound in natural systems.

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Significance |

| Atmospheric Phototransformation | Atmosphere (Vapor Phase) | Hydroxyl radicals (•OH), Ozone (O₃) | Rapid degradation, limiting atmospheric lifetime and long-range transport. nih.gov |

| Aquatic Phototransformation | Surface Waters | Sunlight, Reactive Oxygen Species | Contributes to the removal of the compound from sunlit aquatic environments. nih.gov |

| Hydrolysis | Soil and Water | Water, pH | Generally a slow process for long-chain FAMEs compared to biodegradation. lyellcollection.org |

| Oxidation (Autoxidation) | Soil, Water, Atmosphere | Oxygen, Heat, Light, Metal Ions | A significant degradation pathway due to the presence of the unsaturated bond. mdpi.com |

Future Research Directions and Potential Academic Applications in Methyl Nonadec 9 Enoate Studies

Advancements in High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) has become an indispensable tool in drug discovery and basic biology for rapidly assessing large libraries of chemical compounds for biological activity. researchgate.net The application of advanced HTS methodologies to Methyl nonadec-9-enoate and other rare FAMEs could unveil previously unknown biological functions. Future research will likely focus on developing and implementing HTS assays to screen for a wide array of activities. chemdiv.com

Potential screening targets include:

Enzyme Inhibition/Activation: Screening against panels of enzymes, such as kinases, proteases, and lipases, could identify specific molecular targets of this compound. chemdiv.comnih.gov

Receptor Binding: Assays designed to detect binding to nuclear receptors or G-protein coupled receptors could reveal roles in cellular signaling pathways.

Antimicrobial and Biofilm Inhibition: As other FAMEs have shown antimicrobial properties, HTS can be employed to test this compound against a broad spectrum of pathogenic bacteria and fungi. nih.govncsu.eduresearchgate.netscielo.br

Cell-Based Assays: High-content screening using automated microscopy can assess the effects of the compound on cellular phenotypes like cell proliferation, apoptosis, or differentiation in various cell lines. researchgate.net

The development of novel screening platforms, such as those that integrate microfluidics or advanced fluorescence detection, will enable faster and more sensitive detection of biological hits. nih.govnih.gov These technologies will be crucial for exploring the therapeutic and biotechnological potential of this compound.

Elucidating Complex Metabolic Networks and Regulatory Mechanisms

Long-chain fatty acids (LCFAs) and their derivatives are not merely energy substrates but also act as critical signaling molecules that regulate complex metabolic pathways. nih.govacu.edu.au A significant future research direction is to precisely map the metabolic fate of this compound and its role in cellular regulation. Once inside the cell, fatty acids are activated to their fatty acyl-CoA ester counterparts to participate in metabolic processes. wikipedia.orgimrpress.com

Key research questions include:

Metabolic Fate: Tracing the uptake, transport, and catabolism (e.g., β-oxidation) of this compound within different cell types and organelles. imrpress.com

Enzymatic Specificity: Identifying the specific enzymes (e.g., acyl-CoA synthetases, carnitine palmitoyltransferases) that act on nonadec-9-enoyl-CoA. wikipedia.org

Regulatory Roles: Investigating how the corresponding fatty acyl-CoA ester of this compound might allosterically regulate key metabolic enzymes. For instance, long-chain fatty acyl-CoAs are known to be allosteric regulators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance. nih.govacu.edu.aunih.gov

By using advanced analytical techniques like stable isotope tracing, researchers can follow the metabolic journey of the molecule, providing a dynamic view of its contribution to lipid pools and its influence on metabolic flux.

Development of Sustainable Production Methods and Green Chemistry Approaches

The industrial demand for specialty chemicals is increasingly shifting towards sustainable and environmentally benign production methods. Green chemistry principles are central to the future synthesis of FAMEs like this compound. rsc.org Research in this area will focus on moving away from conventional chemical synthesis towards biocatalytic and renewable-feedstock-based approaches.

Future developments are expected in:

Biocatalytic Synthesis: The use of enzymes, particularly lipases, for the transesterification of oils or the esterification of fatty acids offers high selectivity and mild reaction conditions. mdpi.comnih.govfrontiersin.orgnih.gov Research will aim to discover or engineer novel lipases with high specificity for C19:1 fatty acids and to optimize reaction conditions in systems like packed bed reactors for continuous production. nih.gov

Renewable Feedstocks: Exploring non-edible oils, microbial lipids, or waste cooking oils as sources for nonadecenoic acid, the precursor to this compound, is a key sustainability goal. rsc.orgresearchgate.net

Efficient Downstream Processing: Developing energy-efficient and solvent-minimized purification protocols is crucial for a truly "green" production process.

These approaches not only reduce the environmental footprint but can also lead to higher purity products and novel catalytic transformations. rsc.orgrsc.org

Integration of Multi-Omics Data for Systems Biology Understanding

To fully comprehend the biological significance of this compound, a systems biology approach is necessary. This involves integrating data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the molecule's impact on a biological system. mdpi.com

Future research will leverage multi-omics to:

Identify Molecular Pathways: By treating cells or organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the specific pathways that are modulated.

Uncover Biomarkers: Multi-omics studies can reveal unique molecular signatures associated with the presence or metabolic activity of this compound, which could serve as biomarkers for specific physiological or pathological states.

Construct Predictive Models: Integrating these large datasets allows for the construction of computational models that can predict the systemic effects of the compound and generate new, testable hypotheses about its function.

Such an approach has been used to understand the interplay between gut microbiota, fatty acid metabolism, and the immune response in fish, where FAME analysis is a key component. mdpi.com Applying this to this compound will provide unprecedented insight into its network-level interactions.

Role as a Reference Standard in Emerging Scientific Disciplines

The accuracy of analytical measurements is fundamental to scientific progress. High-purity compounds serve as reference standards for the calibration of instruments and the quantification of analytes in complex mixtures. reagecon.comcymitquimica.com this compound, as a specific FAME, has significant potential to be used as a reference standard in several rapidly advancing fields.

Key applications include:

Lipidomics and Metabolomics: As analytical technologies like mass spectrometry become more sensitive, the ability to accurately identify and quantify individual lipid species is paramount. This compound can serve as an internal or external standard for the chromatographic and mass spectrometric analysis of monounsaturated fatty acids.

Food Science and Nutrition: The precise fatty acid composition of foods is of great interest. This compound can be used as a standard to quantify rare or unusual fatty acids in food products.

Biofuel Quality Control: FAMEs are the primary components of biodiesel. Specific FAME standards are essential for quality control, allowing for the accurate determination of fuel composition via gas chromatography. cymitquimica.com

The availability of certified reference materials (CRMs) of this compound will be crucial for ensuring the accuracy, reproducibility, and inter-laboratory comparability of data in these and other scientific disciplines. sigmaaldrich.comsigmaaldrich.comcpachem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.